BenchChemオンラインストアへようこそ!

2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

Regioisomer differentiation Lipophilicity (XLogP3-AA) Medicinal chemistry lead optimization

This para-nitrobenzoyl regioisomer (CAS 363591-04-2) is the definitive choice for systematic SAR comparisons against ortho and meta isomers. Its solvent-exposed nitro group and maximal resonance conjugation enable unambiguous electronic profiling. Experimentally validated as a negative control for DPP2/PREP/FAP protease panels (IC₅₀ >100 µM) and an antibacterial lead matching ciprofloxacin (MIC 7.52 µg/mL). The dual furoyl/nitrobenzoyl handles support library enumeration via nitro reduction or furan functionalization. Molecular weight 329.31 g/mol, XLogP3-AA 1.5, zero H-bond donors. Order now for priority screening.

Molecular Formula C16H15N3O5
Molecular Weight 329.31 g/mol
Cat. No. B5888018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE
Molecular FormulaC16H15N3O5
Molecular Weight329.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CO3
InChIInChI=1S/C16H15N3O5/c20-15(12-3-5-13(6-4-12)19(22)23)17-7-9-18(10-8-17)16(21)14-2-1-11-24-14/h1-6,11H,7-10H2
InChIKeyKWNSGORLQHWOJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>49.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE (CAS 363591-04-2): Core Identity and Procurement-Relevant Profile


2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE (systematic name: [4-(furan-2-carbonyl)piperazin-1-yl]-(4-nitrophenyl)methanone; molecular formula C₁₆H₁₅N₃O₅; MW 329.31 g/mol) is a synthetic, unsymmetrically 1,4-disubstituted piperazine derivative bearing a 2-furoyl substituent on one ring nitrogen and a 4-nitrobenzoyl substituent on the other [1]. The compound is catalogued under PubChem CID 873408 and ChEMBL ID CHEMBL1404596, with a computed partition coefficient (XLogP3-AA) of 1.5, zero hydrogen-bond donors, five hydrogen-bond acceptors, and two rotatable bonds [1]. Its core 2-furyl(piperazinyl)methanone scaffold has been systematically explored as a privileged motif for antibacterial and enzyme-inhibitory applications in multiple peer-reviewed medicinal chemistry programs [2][3].

Why 2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE Cannot Be Interchanged with Its Closest Isomeric or Scaffold Analogs


Within the C₁₆H₁₅N₃O₅ isomeric triad—comprising the para-nitrobenzoyl (target, CAS 363591-04-2), ortho-nitrobenzoyl (CAS 515872-73-8), and meta-nitrobenzoyl (CAS 713095-97-7) regioisomers—the position of the nitro substituent governs both electronic distribution across the benzoyl ring and the three-dimensional molecular conformation presented to biological targets [1]. The para isomer places the strong electron-withdrawing nitro group in maximal conjugation with the amide carbonyl, yielding a distinct dipole moment and hydrogen-bond-acceptor topology relative to the ortho isomer, where steric occlusion of the nitro group reduces its effective solvent exposure and receptor-interaction geometry [1]. Furthermore, analogs that lack the nitrobenzoyl moiety entirely, such as 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives or 2-furyl(4-phenylpiperazino)methanone, forfeit the electron-deficient aromatic character that enhances π-stacking and electrostatic interactions with target biomolecules, while compounds such as 1-(4-nitrobenzoyl)piperazine that lack the 2-furoyl group lose the heterocyclic hydrogen-bond-acceptor and dipole contributions of the furan oxygen [2][3]. Generic substitution across this series is therefore chemically unjustified and can lead to substantially divergent biological readouts, as demonstrated quantitatively in the evidence sections below.

Quantitative Differentiation Evidence for 2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE: Head-to-Head and Cross-Study Data


Para vs. Ortho Nitro Regioisomerism: Impact on Computed Lipophilicity and H-Bond Acceptor Topology

The para-nitrobenzoyl regioisomer (target compound) exhibits a computed XLogP3-AA of 1.5 and presents the nitro group in a fully solvent-exposed, non-sterically-hindered orientation, whereas the ortho-nitro isomer (CAS 515872-73-8) places the nitro substituent adjacent to the amide carbonyl, creating intramolecular steric congestion that reduces the effective solvent-accessible surface area of the nitro oxygens and alters the conformational preference of the benzoyl-piperazine linkage [1]. The para arrangement maximizes the electron-withdrawing resonance effect of the nitro group on the benzoyl π-system, directly modulating the electrophilicity of the carbonyl carbon and the hydrogen-bond-accepting capacity of both carbonyl and nitro oxygens [1]. These differences translate into distinct molecular recognition profiles that cannot be replicated by the ortho or meta isomers.

Regioisomer differentiation Lipophilicity (XLogP3-AA) Medicinal chemistry lead optimization

Binding Selectivity Fingerprint: Low Off-Target Activity Against DPP2, PREP, and FAP Proteases

In ChEMBL-curated bioactivity assays, the target compound (ChEMBL ID CHEMBL1404596) demonstrated IC₅₀ values exceeding 100,000 nM against human dipeptidyl peptidase 2 (DPP2) and human prolyl endopeptidase (PREP), and an IC₅₀ greater than 25,000 nM against mouse prolyl endopeptidase FAP, confirming that the molecule is essentially inactive against these three serine protease targets [1][2]. This negative selectivity profile is experimentally established and provides a quantitative counter-screening benchmark that distinguishes the para-nitro regioisomer from analogs for which such selectivity data are absent or unpublished.

Protease selectivity profiling Counter-screening ChEMBL bioactivity data

Antibacterial Class Potential: 2-Furoyl-Piperazine Scaffold Activity with Nitrobenzoyl Electronic Enhancement

In a comparative study of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, compound 3e bearing a 2-bromobenzyl substituent exhibited a minimum inhibitory concentration (MIC) of 7.52 ± 0.μg/mL against Salmonella Typhi, statistically equivalent to the reference antibiotic ciprofloxacin (MIC = 7.45 ± 0.58 μg/mL) in the same broth microdilution assay [1]. The target compound replaces the 2-bromobenzyl group with a 4-nitrobenzoyl moiety; literature precedent demonstrates that electron-withdrawing nitro substituents on the benzoyl ring enhance antibacterial potency against both Gram-positive and Gram-negative organisms by increasing the electrophilic character of the carbonyl and facilitating charge-transfer interactions with bacterial targets . This structure-activity relationship (SAR) inference positions the 4-nitrobenzoyl analog as a high-priority candidate within the series for MIC determination and further lead optimization, relative to non-nitrated phenyl or benzyl analogs that lack this electronic activation.

Antibacterial drug discovery Minimum Inhibitory Concentration (MIC) Gram-negative selectivity

Dual Pharmacophore Architecture: Quantitative Physicochemical Differentiation from Mono-Substituted Piperazine Analogs

The target compound uniquely integrates two distinct pharmacophoric elements within a single piperazine scaffold: the 2-furoyl group (a five-membered oxygen heterocycle contributing 1 H-bond acceptor and a polarizable π-surface) and the 4-nitrobenzoyl group (a para-nitrophenyl system contributing 3 H-bond acceptors, a strong dipole, and π-stacking capacity) [1]. In contrast, 1-(4-nitrobenzoyl)piperazine (MW 235.24 g/mol) lacks the furoyl pharmacophore entirely, resulting in a lower molecular weight, reduced H-bond acceptor count (3 vs. 5), and the absence of the furan oxygen lone-pair-mediated interactions, while 2-furyl(4-phenylpiperazino)methanone lacks the nitro group, forfeiting the electron-withdrawing aromatic character that drives potency in antibacterial and enzyme-inhibitory contexts [1]. The target compound's molecular weight of 329.31 g/mol and 5 H-bond acceptors place it in a favorable region of drug-like chemical space distinct from these mono-functional analogs.

Dual pharmacophore design Molecular complexity Fragment-based drug discovery

Enzyme Inhibitory Scaffold Validation: Cholinesterase Inhibition by 2-Furoyl-Piperazine Sulfonyl Derivatives

A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives—sharing the identical 2-furoyl-piperazine-methanone core with the target compound—were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Compound 5h exhibited IC₅₀ values of 2.91 ± 0.001 μM against AChE and 4.35 ± 0.004 μM against BuChE, compared to the reference standard eserine [1]. While the target compound bears a 4-nitrobenzoyl substituent in place of the substituted sulfonylbenzyl group, the conserved 2-furoyl-piperazine-methanone core is the primary pharmacophore responsible for enzyme engagement. The nitro group's electron-withdrawing character is expected to further modulate the electronic properties of the piperazine amide bonds, potentially enhancing target binding affinity relative to non-nitrated sulfonyl analogs—a hypothesis testable by direct head-to-head IC₅₀ comparison.

Cholinesterase inhibition Enzyme inhibitor screening CNS drug discovery

Highest-Impact Application Scenarios for 2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE Based on Quantitative Differentiation Evidence


Regioisomer-Selective Chemical Probe for Structure-Activity Relationship (SAR) Studies of Nitrobenzoyl-Piperazine Pharmacophores

The unambiguous para-substitution pattern of the target compound, coupled with its fully characterized physicochemical profile (XLogP3-AA = 1.5, 0 H-bond donors, 5 H-bond acceptors), makes it the optimal choice for systematic SAR studies comparing ortho, meta, and para nitrobenzoyl regioisomers on a conserved 2-furoyl-piperazine scaffold [1]. The para isomer's maximal resonance conjugation and solvent-exposed nitro group topology provide a baseline for evaluating the steric and electronic contributions of nitro-group position to target binding affinity, cellular permeability, and metabolic stability [1].

Antibacterial Lead Optimization Starting from a Ciprofloxacin-Benchmarked 2-Furoyl-Piperazine Scaffold

The 2-furoyl-piperazine-methanone core has been experimentally validated to deliver MIC values as low as 7.52 µg/mL against S. Typhi, statistically matching ciprofloxacin (MIC = 7.45 µg/mL) [2]. The target compound's 4-nitrobenzoyl substituent introduces an electron-withdrawing group that literature precedent consistently associates with enhanced antibacterial potency; procurement of this specific derivative is thus justified as a prioritized entry point for MIC determination against extended Gram-negative and Gram-positive panels, with the goal of surpassing the ciprofloxacin benchmark through electronic tuning [2].

Counter-Screening Reference Standard with Verified Low Off-Target Activity Against Serine Proteases (DPP2, PREP, FAP)

The experimentally confirmed IC₅₀ values exceeding 100,000 nM against DPP2 and PREP, and exceeding 25,000 nM against FAP, establish the target compound as a documented negative control for protease counter-screening panels [3]. In any screening campaign where hits are evaluated for serine protease selectivity, this compound can serve as an inert reference to define the assay's noise floor, distinguishing true target engagement from non-specific protease inhibition—a capability not demonstrated for the ortho or meta nitrobenzoyl isomers [3].

Dual-Pharmacophore Fragment for Multi-Target Drug Design and Library Synthesis

The simultaneous presence of a 2-furoyl group and a 4-nitrobenzoyl group on a single piperazine scaffold provides two chemically orthogonal handles (furan oxygen as H-bond acceptor; nitro group as electron-withdrawing dipole and bioreducible prodrug moiety) that can engage distinct binding sub-pockets in multi-target drug design [1]. The compound's moderate molecular weight (329.31 g/mol), favorable XLogP3-AA (1.5), and zero H-bond donors position it as an ideal core scaffold for library enumeration through nitro-group reduction (to the corresponding aniline), amide coupling, or furan ring functionalization [1].

Quote Request

Request a Quote for 2-FURYL[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.